molecular formula C7H7Cl B1597885 alpha-Bromo(2H7)toluene CAS No. 59502-05-5

alpha-Bromo(2H7)toluene

Cat. No. B1597885
CAS RN: 59502-05-5
M. Wt: 133.62 g/mol
InChI Key: KCXMKQUNVWSEMD-XZJKGWKKSA-N
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Patent
US05707533

Procedure details

To a 1000 cc reaction kettle was added 18.38 grams of acrylamide AMD (53% aqueous solution), 66.36 grams of dimethylaminoethyl acrylate methyl chloride quaternary (80% aqueous solution), 27.45 grams of N,N-dimethyl acrylamide (99%), 90.00 grams of ammonium sulfate, 7.5 grams of the homopolymer of dimethylaminoethyl acrylate methyl chloride quaternary (AETAC, CAS 44992-01-0); 7.5 grams of a terpolymer of acrylamide with (AETAC) and with a quaternary ammonium salt obtained by the reaction of benzyl chloride and dimethylaminoethyl acrylate (AEBAC, CAS 7737-18-5) in a 2/1/1 molar ratio; 0.50 grams of diethylenetriamine pentaacetic acid; pentasodium salt (Versenex 80, 40% aqueous) and 231.61 grams of deionized water. The mixture was stirred until a homogeneous solution was obtained. The kettle was sealed and equipped with an overhead stirrer, thermocouple, reflux condenser, nitrogen sparge tube, addition port with septum and a heating mantle. The mixture was then heated to 50° C. under constant nitrogen sparge while stirring at 500 rpm. After reaching 50° C., 0.50 grams of a 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride (Wako V-50) was shot into the reactor and the temperature was held for four hours. A second shot of 1.00 gram of 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride was then added and heating was continued for another two hours to yield a smooth, milky white dispersion. After cooling to room temperature, the bulk viscosity was found to be 732 cps. Diluting the dispersion to 0.5% active polymer in deionized water produced a polymer solution with a Brookfield viscosity of 100 cps.
Quantity
18.38 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
66.36 g
Type
reactant
Reaction Step One
Quantity
27.45 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH3:6][Cl:7].[C:8]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[CH:9]=[CH2:10].CN(C)[C:20](=O)[CH:21]=[CH2:22].S([O-])([O-])(=O)=O.[NH4+].[NH4+]>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]([Cl:7])[C:8]1[CH:9]=[CH:10][CH:22]=[CH:21][CH:20]=1.[C:8]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[CH:9]=[CH2:10] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
18.38 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
66.36 g
Type
reactant
Smiles
CCl.C(C=C)(=O)OCCN(C)C
Name
Quantity
27.45 g
Type
reactant
Smiles
CN(C(C=C)=O)C
Name
Quantity
90 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl.C(C=C)(=O)OCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1000 cc reaction kettle

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N
Name
Type
product
Smiles
C(C1=CC=CC=C1)Cl
Name
Type
product
Smiles
C(C=C)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05707533

Procedure details

To a 1000 cc reaction kettle was added 18.38 grams of acrylamide AMD (53% aqueous solution), 66.36 grams of dimethylaminoethyl acrylate methyl chloride quaternary (80% aqueous solution), 27.45 grams of N,N-dimethyl acrylamide (99%), 90.00 grams of ammonium sulfate, 7.5 grams of the homopolymer of dimethylaminoethyl acrylate methyl chloride quaternary (AETAC, CAS 44992-01-0); 7.5 grams of a terpolymer of acrylamide with (AETAC) and with a quaternary ammonium salt obtained by the reaction of benzyl chloride and dimethylaminoethyl acrylate (AEBAC, CAS 7737-18-5) in a 2/1/1 molar ratio; 0.50 grams of diethylenetriamine pentaacetic acid; pentasodium salt (Versenex 80, 40% aqueous) and 231.61 grams of deionized water. The mixture was stirred until a homogeneous solution was obtained. The kettle was sealed and equipped with an overhead stirrer, thermocouple, reflux condenser, nitrogen sparge tube, addition port with septum and a heating mantle. The mixture was then heated to 50° C. under constant nitrogen sparge while stirring at 500 rpm. After reaching 50° C., 0.50 grams of a 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride (Wako V-50) was shot into the reactor and the temperature was held for four hours. A second shot of 1.00 gram of 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride was then added and heating was continued for another two hours to yield a smooth, milky white dispersion. After cooling to room temperature, the bulk viscosity was found to be 732 cps. Diluting the dispersion to 0.5% active polymer in deionized water produced a polymer solution with a Brookfield viscosity of 100 cps.
Quantity
18.38 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
66.36 g
Type
reactant
Reaction Step One
Quantity
27.45 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH3:6][Cl:7].[C:8]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[CH:9]=[CH2:10].CN(C)[C:20](=O)[CH:21]=[CH2:22].S([O-])([O-])(=O)=O.[NH4+].[NH4+]>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]([Cl:7])[C:8]1[CH:9]=[CH:10][CH:22]=[CH:21][CH:20]=1.[C:8]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[CH:9]=[CH2:10] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
18.38 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
66.36 g
Type
reactant
Smiles
CCl.C(C=C)(=O)OCCN(C)C
Name
Quantity
27.45 g
Type
reactant
Smiles
CN(C(C=C)=O)C
Name
Quantity
90 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl.C(C=C)(=O)OCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1000 cc reaction kettle

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N
Name
Type
product
Smiles
C(C1=CC=CC=C1)Cl
Name
Type
product
Smiles
C(C=C)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05707533

Procedure details

To a 1000 cc reaction kettle was added 18.38 grams of acrylamide AMD (53% aqueous solution), 66.36 grams of dimethylaminoethyl acrylate methyl chloride quaternary (80% aqueous solution), 27.45 grams of N,N-dimethyl acrylamide (99%), 90.00 grams of ammonium sulfate, 7.5 grams of the homopolymer of dimethylaminoethyl acrylate methyl chloride quaternary (AETAC, CAS 44992-01-0); 7.5 grams of a terpolymer of acrylamide with (AETAC) and with a quaternary ammonium salt obtained by the reaction of benzyl chloride and dimethylaminoethyl acrylate (AEBAC, CAS 7737-18-5) in a 2/1/1 molar ratio; 0.50 grams of diethylenetriamine pentaacetic acid; pentasodium salt (Versenex 80, 40% aqueous) and 231.61 grams of deionized water. The mixture was stirred until a homogeneous solution was obtained. The kettle was sealed and equipped with an overhead stirrer, thermocouple, reflux condenser, nitrogen sparge tube, addition port with septum and a heating mantle. The mixture was then heated to 50° C. under constant nitrogen sparge while stirring at 500 rpm. After reaching 50° C., 0.50 grams of a 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride (Wako V-50) was shot into the reactor and the temperature was held for four hours. A second shot of 1.00 gram of 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride was then added and heating was continued for another two hours to yield a smooth, milky white dispersion. After cooling to room temperature, the bulk viscosity was found to be 732 cps. Diluting the dispersion to 0.5% active polymer in deionized water produced a polymer solution with a Brookfield viscosity of 100 cps.
Quantity
18.38 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
66.36 g
Type
reactant
Reaction Step One
Quantity
27.45 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH3:6][Cl:7].[C:8]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[CH:9]=[CH2:10].CN(C)[C:20](=O)[CH:21]=[CH2:22].S([O-])([O-])(=O)=O.[NH4+].[NH4+]>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]([Cl:7])[C:8]1[CH:9]=[CH:10][CH:22]=[CH:21][CH:20]=1.[C:8]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[CH:9]=[CH2:10] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
18.38 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
66.36 g
Type
reactant
Smiles
CCl.C(C=C)(=O)OCCN(C)C
Name
Quantity
27.45 g
Type
reactant
Smiles
CN(C(C=C)=O)C
Name
Quantity
90 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl.C(C=C)(=O)OCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1000 cc reaction kettle

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N
Name
Type
product
Smiles
C(C1=CC=CC=C1)Cl
Name
Type
product
Smiles
C(C=C)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.